molecular formula C17H12N4O B12556713 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one CAS No. 193764-35-1

6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B12556713
CAS No.: 193764-35-1
M. Wt: 288.30 g/mol
InChI Key: KJQKMFBZRHCRDV-UHFFFAOYSA-N
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Description

6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one: is a heterocyclic compound that features both indole and triazine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of an indole derivative with a triazine precursor. One common method involves the reaction of 3-phenyl-1,2,4-triazin-5-one with an indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one can undergo a variety of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one serves as a versatile intermediate for the construction of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its anticancer properties, with studies showing that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .

Industry: In the material science industry, this compound can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of apoptotic pathways, including the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases .

Comparison with Similar Compounds

Uniqueness: 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one is unique due to the combination of both indole and triazine moieties in a single molecule.

Properties

CAS No.

193764-35-1

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

6-(1H-indol-3-yl)-3-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H12N4O/c22-17-15(13-10-18-14-9-5-4-8-12(13)14)20-21-16(19-17)11-6-2-1-3-7-11/h1-10,18H,(H,19,21,22)

InChI Key

KJQKMFBZRHCRDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=O)N2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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